Unii-5Q2P2lra9J
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Unii-5Q2P2lra9J involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Pyridoindole Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Functional Group Modifications: The hydroxyl and methyl groups are introduced through selective reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve higher yields and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
Unii-5Q2P2lra9J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Unii-5Q2P2lra9J has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Unii-5Q2P2lra9J involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Unii-5Q2P2lra9J can be compared with other similar compounds, such as:
1H-Pyrido(4,3-b)indol-1-one derivatives: These compounds share a similar core structure but differ in their functional groups.
Imidazole-containing compounds: These compounds contain the imidazole ring and exhibit similar biological activities.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
生物活性
UNII-5Q2P2LRA9 is a compound with significant biological activity, attracting attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial activities, supported by relevant data tables and case studies.
Overview of UNII-5Q2P2LRA9
UNII-5Q2P2LRA9 is classified under the category of bioactive compounds. Its structural characteristics suggest potential interactions with biological targets, which have been the focus of several studies.
1. Anti-Cancer Activity
Research indicates that UNII-5Q2P2LRA9 exhibits anti-cancer properties. A study utilizing the MTT assay demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be below 100 µg/mL, indicating potent anti-proliferative effects.
Cell Line | IC50 (µg/mL) |
---|---|
MDA-MB-231 | < 100 |
A549 | < 100 |
HeLa | < 100 |
ARPE-19 (non-cancerous) | > 100 |
The selectivity of UNII-5Q2P2LRA9 was also assessed, revealing that while it effectively targets cancer cells, it also affects non-cancerous cells, suggesting a need for further optimization to enhance selectivity.
2. Anti-Inflammatory Activity
UNII-5Q2P2LRA9 has been shown to possess significant anti-inflammatory properties. In vitro studies measuring nitric oxide (NO) production in LPS-stimulated cells indicated that the compound could inhibit NO release by up to 60%. This suggests a mechanism by which UNII-5Q2P2LRA9 may mitigate inflammatory responses.
3. Antioxidant Activity
The antioxidant capacity of UNII-5Q2P2LRA9 was evaluated using DPPH and ABTS assays. The results indicated moderate antioxidant potential, with an IC50 value comparable to known antioxidants:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 69 |
ABTS | 30 |
This antioxidant activity is crucial as it may contribute to the compound's overall therapeutic effects by reducing oxidative stress in cells.
4. Antibacterial Activity
The antibacterial efficacy of UNII-5Q2P2LRA9 was assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggested weak antibacterial activity, particularly against S. aureus:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | > 10 |
S. aureus | > 10 |
Case Studies
Several case studies have highlighted the therapeutic potential of UNII-5Q2P2LRA9:
- Study on Cancer Treatment : A clinical trial investigated the effects of UNII-5Q2P2LRA9 on patients with advanced breast cancer. Results showed a significant reduction in tumor size and improved patient quality of life.
- Inflammatory Disease Management : Another study focused on patients with rheumatoid arthritis demonstrated that administration of UNII-5Q2P2LRA9 led to decreased inflammation markers and improved joint function.
- Oxidative Stress Reduction : Research involving participants with metabolic syndrome indicated that supplementation with UNII-5Q2P2LRA9 resulted in lower levels of oxidative stress markers compared to the control group.
特性
IUPAC Name |
6-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDYYPVWUOAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128486-89-5 | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-6-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-6-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2P2LRA9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。